molecular formula C22H29FN3NaO6S B13862467 6,7-Dihydro Rosuvastatin Sodium Salt

6,7-Dihydro Rosuvastatin Sodium Salt

Cat. No.: B13862467
M. Wt: 505.5 g/mol
InChI Key: IYNWBPFVIZBGIK-GBNZRNLASA-M
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Description

6,7-Dihydro Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is characterized by its molecular formula C22H29FN3O6S.Na and a molecular weight of 505.54 g/mol . It is primarily used in pharmaceutical research and development, particularly in the study of lipid-lowering agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro Rosuvastatin Sodium Salt involves multiple steps, starting from the appropriate pyrimidine derivatives. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The reaction conditions typically involve refluxing the mixture overnight, followed by the removal of solvents and purification of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro Rosuvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro Rosuvastatin Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Rosuvastatin Calcium: Another derivative of Rosuvastatin, used in the treatment of dyslipidemia.

    Atorvastatin: A widely used statin with a similar mechanism of action.

    Simvastatin: Another statin that inhibits HMG-CoA reductase but with different pharmacokinetic properties.

Uniqueness

6,7-Dihydro Rosuvastatin Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its high affinity for HMG-CoA reductase and selective uptake by hepatic cells make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C22H29FN3NaO6S

Molecular Weight

505.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1

InChI Key

IYNWBPFVIZBGIK-GBNZRNLASA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

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